molecular formula C24H14BrF3O6 B11146950 3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 2-methoxybenzoate

3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 2-methoxybenzoate

Cat. No.: B11146950
M. Wt: 535.3 g/mol
InChI Key: XRZXDBSAWRPEML-UHFFFAOYSA-N
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Description

3-(2-Bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 2-methoxybenzoate is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a bromophenoxy group, a trifluoromethyl group, and a methoxybenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 2-methoxybenzoate typically involves multiple steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Bromophenoxy Group: The bromophenoxy group is introduced via a nucleophilic substitution reaction, where a bromophenol reacts with the chromen-4-one intermediate in the presence of a base such as potassium carbonate.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group can be incorporated using a trifluoromethylating agent like trifluoromethyl iodide in the presence of a catalyst such as copper(I) iodide.

    Esterification with 2-Methoxybenzoic Acid: The final step involves the esterification of the chromen-4-one derivative with 2-methoxybenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 2-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce the bromophenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

In medicinal chemistry, 3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 2-methoxybenzoate could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as enhanced thermal stability or unique optical characteristics.

Mechanism of Action

The mechanism by which 3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 2-methoxybenzoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chlorophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 2-methoxybenzoate
  • 3-(2-Fluorophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 2-methoxybenzoate

Uniqueness

Compared to similar compounds, 3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 2-methoxybenzoate may exhibit unique properties due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The trifluoromethyl group also contributes to its distinct chemical behavior, potentially enhancing its stability and bioavailability.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C24H14BrF3O6

Molecular Weight

535.3 g/mol

IUPAC Name

[3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 2-methoxybenzoate

InChI

InChI=1S/C24H14BrF3O6/c1-31-17-8-4-2-6-15(17)23(30)32-13-10-11-14-19(12-13)34-22(24(26,27)28)21(20(14)29)33-18-9-5-3-7-16(18)25/h2-12H,1H3

InChI Key

XRZXDBSAWRPEML-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)C(=O)C(=C(O3)C(F)(F)F)OC4=CC=CC=C4Br

Origin of Product

United States

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